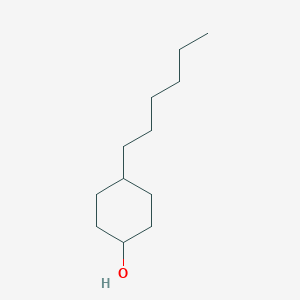
Azalein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azalein is a chemical compound classified as a flavonol, a type of flavonoid. It is specifically the 3-O-α-L-rhamnoside of azaleatin. This compound can be found in the flowers of Plumbago and Rhododendron species
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azalein typically involves the glycosylation of azaleatin with rhamnose. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the successful attachment of the rhamnose moiety to the azaleatin molecule.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources such as Plumbago and Rhododendron flowers. This process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Azalein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonol.
Substitution: this compound can participate in substitution reactions, particularly involving the hydroxyl groups on its flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride or benzoyl chloride under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonols.
Substitution: Acetylated or benzoylated flavonoid derivatives.
Applications De Recherche Scientifique
Azalein has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of azalein involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anti-cancer Properties: this compound induces apoptosis in cancer cells by modulating signaling pathways and gene expression related to cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Azalein is unique among flavonoids due to its specific glycosylation with rhamnose. Similar compounds include:
Quercetin: Another flavonol with similar antioxidant properties but lacks the rhamnose moiety.
Kaempferol: A flavonol with a similar structure but different hydroxylation pattern.
Myricetin: Contains additional hydroxyl groups compared to this compound, leading to different chemical and biological properties.
This compound’s uniqueness lies in its specific glycosylation, which can influence its solubility, stability, and biological activity compared to other flavonoids .
Propriétés
Numéro CAS |
29028-02-2 |
|---|---|
Formule moléculaire |
C22H22O11 |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-13(30-2)6-10(23)7-14(15)32-20(21)9-3-4-11(24)12(25)5-9/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1 |
Clé InChI |
FYSMTINDJSASRR-UFGFRKJLSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)
![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)
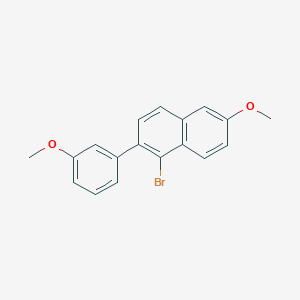
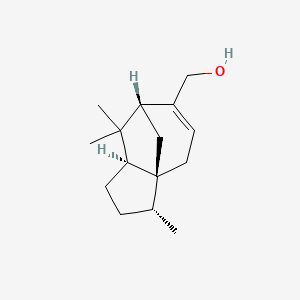
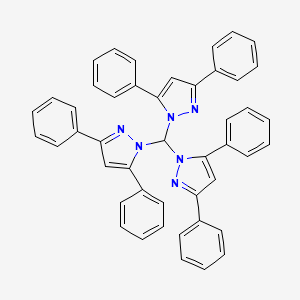

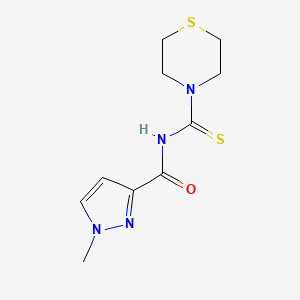
![N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14164008.png)
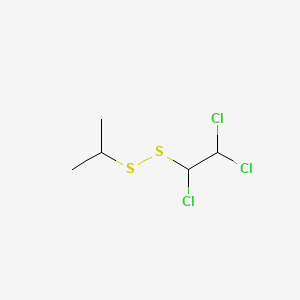
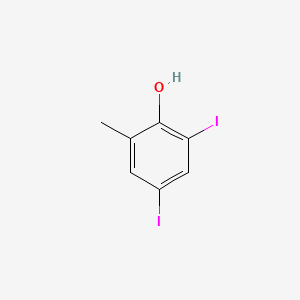
![1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B14164020.png)

![Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14164044.png)
